1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine
Description
Properties
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAILQBKBAFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This compound features a piperidine moiety, which is known for its versatility in medicinal chemistry, and a chloro-substituted ethoxyphenyl group that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of chlorine and ethoxy groups suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that compounds with similar structures often interact with specific receptors or enzymes. The piperidine ring is commonly associated with activity at neurotransmitter receptors, such as dopamine and serotonin receptors, which could suggest a role in modulating neurological functions. Furthermore, the ethoxyphenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Pharmacological Studies
- Antidepressant Activity : Compounds structurally related to this molecule have been studied for their antidepressant effects. For example, piperidine derivatives have shown promise in preclinical models for treating depression by modulating serotonin levels .
- Anticancer Potential : There is emerging evidence that piperidine-containing compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on similar piperidine derivatives have demonstrated significant cytotoxic effects against several cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Case Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant-like effects of a series of piperidine derivatives in rodent models. The results indicated that certain derivatives significantly reduced depressive-like behaviors in forced swim tests, suggesting potential therapeutic applications for mood disorders .
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that piperidine-based compounds exhibited IC values in the micromolar range, indicating effective cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| Compound A | Structure A | Antidepressant | 10 |
| Compound B | Structure B | Anticancer | 15 |
| This compound | Structure C | Anti-inflammatory | TBD |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The target compound shares a common piperidinylmethyl methanamine backbone with several analogues. Key structural differences lie in:
- Aryl/heteroaryl substituents : Position and nature of halogen, alkoxy, or heterocyclic groups.
- Piperidine substitution : Position (e.g., 2-yl vs. 4-yl) and additional modifications (e.g., Boc protection).
Table 1: Structural Comparison of Selected Analogues
Pharmacological and Physicochemical Properties
- Piperidine Position : The 4-ylmethyl substitution (target compound, MMV019918) may enhance target binding compared to 2-ylmethyl derivatives (e.g., ) due to spatial orientation .
- Substituent Effects: Halogens: Chloro and bromo groups (MMV019918) improve lipophilicity and parasitic target engagement . Alkoxy Groups: Ethoxy (target) vs. methoxy () may alter metabolic stability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
